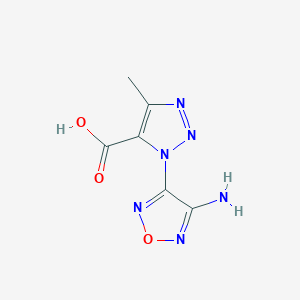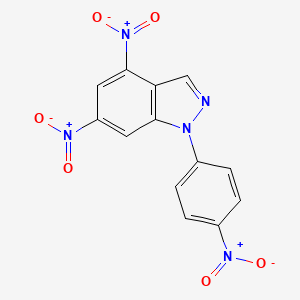![molecular formula C30H23N5O3S B15009103 1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B15009103.png)
1-[4-(4-methylphenyl)-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate arrangement of phenyl, nitrophenyl, and methylphenyl groups, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the core phthalazine-thiadiazole structureCommon reagents used in these reactions include phenylhydrazine, nitrobenzene, and methylbenzene, under conditions such as refluxing in the presence of catalysts like sulfuric acid or acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents include hydrogen gas, palladium catalysts, sulfuric acid, and acetic anhydride. Reaction conditions often involve refluxing, high temperatures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties.
Applications De Recherche Scientifique
1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique spiro structure allows it to fit into specific binding sites, modulating the activity of these targets and affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE
- 4-Methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide
- (1S)-1-(4-Nitrophenyl)ethanamine
Uniqueness
The uniqueness of 1-[4-(4-METHYLPHENYL)-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE lies in its spiro structure, which imparts distinct physical and chemical properties. This structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields .
Propriétés
Formule moléculaire |
C30H23N5O3S |
|---|---|
Poids moléculaire |
533.6 g/mol |
Nom IUPAC |
1-[4'-(4-methylphenyl)-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C30H23N5O3S/c1-20-16-18-22(19-17-20)28-24-12-6-7-13-25(24)30(33(31-28)23-10-4-3-5-11-23)34(32-29(39-30)21(2)36)26-14-8-9-15-27(26)35(37)38/h3-19H,1-2H3 |
Clé InChI |
RZANEAVKQLRIMM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C3(C4=CC=CC=C42)N(N=C(S3)C(=O)C)C5=CC=CC=C5[N+](=O)[O-])C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1H-benzimidazol-2-ylsulfanyl)-N-[3-chloro-4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B15009020.png)
![6-{2-(3,4-dimethoxyphenyl)-4-hydroxy-3-[(4-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B15009021.png)

![4-({[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoic acid](/img/structure/B15009023.png)
![(5E)-5-({3-Bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009031.png)

![(2-chlorophenyl)[5-hydroxy-3-methyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15009045.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B15009046.png)
![Methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate](/img/structure/B15009060.png)
![N-(2-{[2-(mesitylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B15009068.png)
![2-Methyl-4-morpholino[1]benzofuro[3,2-d]pyrimidine](/img/structure/B15009073.png)


![N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B15009095.png)
